molecular formula C14H19NO B12278169 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde

2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde

Cat. No.: B12278169
M. Wt: 217.31 g/mol
InChI Key: UVPPHVWWVWCGTF-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is an organic compound with the molecular formula C14H19NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a piperidine ring at the 2-position, and the piperidine ring is further substituted with two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde typically involves the reaction of 4,4-dimethylpiperidine with benzaldehyde under specific conditions. One common method is the condensation reaction, where the piperidine derivative reacts with benzaldehyde in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.

Major Products Formed

    Oxidation: 2-(4,4-Dimethyl-1-piperidinyl)benzoic acid.

    Reduction: 2-(4,4-Dimethyl-1-piperidinyl)benzyl alcohol.

    Substitution: Various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various cellular pathways. The piperidine ring and the aldehyde group are key functional groups that contribute to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperidinyl)benzaldehyde: Similar structure but lacks the dimethyl substitution on the piperidine ring.

    2-(4,4-Dimethyl-1-piperidinyl)benzoic acid: An oxidized form of the compound.

    2-(4,4-Dimethyl-1-piperidinyl)benzyl alcohol: A reduced form of the compound.

Uniqueness

2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is unique due to the presence of the dimethyl-substituted piperidine ring, which imparts specific chemical properties and reactivity

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C14H19NO/c1-14(2)7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,7-10H2,1-2H3

InChI Key

UVPPHVWWVWCGTF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CC=CC=C2C=O)C

Origin of Product

United States

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